molecular formula C19H19N3O2 B3601685 N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B3601685
M. Wt: 321.4 g/mol
InChI Key: BVYFDWZPSUNBSI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-19(2,3)21-17(23)14-11-7-8-12-15(14)18-20-16(22-24-18)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDWZPSUNBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted benzohydrazide with an appropriate nitrile oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A basic scaffold with similar heterocyclic structure.

    N-tert-butylbenzamide: Lacks the oxadiazole ring but shares the tert-butyl and benzamide functionalities.

    Phenyl-1,2,4-oxadiazole: Similar structure but without the tert-butyl group.

Uniqueness: N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to the combination of the tert-butyl group, the phenyl ring, and the oxadiazole moiety. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Reactant of Route 2
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N-tert-butyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

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